molecular formula C14H11F15O3 B101896 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate CAS No. 16083-81-1

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

Cat. No.: B101896
CAS No.: 16083-81-1
M. Wt: 512.21 g/mol
InChI Key: RPDBRTLKDYJCCE-UHFFFAOYSA-N
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Description

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate is a specialized chemical compound known for its unique properties, particularly its hydrophobic and oleophobic characteristics. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers. The presence of perfluorinated chains in its structure imparts exceptional chemical resistance and low surface energy, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methylhexyl alcohol, which is then perfluorinated to obtain perfluoro-5-methylhexyl alcohol.

    Esterification: The perfluoro-5-methylhexyl alcohol is then reacted with methacrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ester, this compound.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other methacrylate monomers.

    Substitution Reactions: The hydroxyl group in the compound can participate in substitution reactions, forming derivatives with different functional groups.

    Addition Reactions: The double bond in the methacrylate group allows for addition reactions with various reagents.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

    Substitution: Reagents like acyl chlorides or isocyanates can be used to modify the hydroxyl group.

    Addition: Catalysts such as palladium or platinum may be employed for addition reactions involving the double bond.

Major Products

    Polymers and Copolymers: The primary products are high-performance polymers with enhanced chemical resistance and low surface energy.

    Functional Derivatives: Substitution reactions yield various functional derivatives that can be tailored for specific applications.

Scientific Research Applications

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate has a wide range of applications in scientific research, including:

    Surface Coatings: Used in the development of hydrophobic and oleophobic coatings for textiles, glass, and metals.

    Biomedical Applications: Employed in the synthesis of biocompatible polymers for medical devices and drug delivery systems.

    Environmental Science: Utilized in the creation of membranes for water purification and oil-water separation.

    Electronics: Applied in the production of insulating materials and protective coatings for electronic components.

Mechanism of Action

The unique properties of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate are primarily due to the presence of the perfluorinated chain, which imparts low surface energy and high chemical resistance. The methacrylate group allows for polymerization, forming stable polymers with desirable mechanical and chemical properties. The hydroxyl group provides a site for further chemical modifications, enhancing the versatility of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Perfluorohexyl)ethyl methacrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

Uniqueness

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate stands out due to its specific combination of a perfluorinated chain and a hydroxyl group, which provides unique opportunities for chemical modifications and applications. Its ability to form highly stable polymers with exceptional hydrophobic and oleophobic properties makes it particularly valuable in advanced material science and industrial applications.

Properties

IUPAC Name

[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F15O3/c1-5(2)7(31)32-4-6(30)3-8(15,16)10(18,19)12(22,23)11(20,21)9(17,13(24,25)26)14(27,28)29/h6,30H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDBRTLKDYJCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F15O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379904
Record name 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16083-81-1
Record name 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16083-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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